molecular formula C7H5N3O3 B1436757 6-Nitro-1H-indazol-4-ol CAS No. 885518-81-0

6-Nitro-1H-indazol-4-ol

Cat. No. B1436757
CAS RN: 885518-81-0
M. Wt: 179.13 g/mol
InChI Key: FWVZVYOJGUIMCP-UHFFFAOYSA-N
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Description

6-Nitro-1H-indazol-4-ol is a chemical compound with the molecular formula C7H5N3O3 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 1H-indazole, which is the core structure of 6-Nitro-1H-indazol-4-ol, has been studied extensively. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Nitro-1H-indazol-4-ol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H5N3O3/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9) .


Chemical Reactions Analysis

The reaction mechanisms for the synthesis of indazoles have been studied. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Physical And Chemical Properties Analysis

6-Nitro-1H-indazol-4-ol is a solid at room temperature . It has a molecular weight of 179.13 .

Scientific Research Applications

Anti-Inflammatory Applications

The indazole nucleus, particularly derivatives like 6-Nitro-1H-indazol-4-ol, has been studied for its potential anti-inflammatory properties. Compounds with this moiety have been synthesized and evaluated for their efficacy in reducing inflammation in various experimental models, such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . These studies are crucial as they contribute to the development of new anti-inflammatory therapies with potentially fewer side effects.

Anticancer Activities

Indazole derivatives have shown promise in anticancer research. New compounds based on the indazole structure have been prepared and tested for their antiproliferative activities against a panel of tumor cell lines derived from multiple cancer types, including leukemia, lung, colon, and breast cancers . The results from these studies help in identifying potential candidates for further development into anticancer drugs.

Antimicrobial and Antifungal Properties

The structural framework of 6-Nitro-1H-indazol-4-ol has been utilized to create derivatives with significant antibacterial and antifungal activities. Research has synthesized various derivatives and evaluated them for their effectiveness against bacterial and fungal strains, contributing to the search for new antimicrobial agents.

Antitubercular Activity

In the fight against tuberculosis, indazole derivatives have been explored for their potential use as antitubercular agents. Studies involving the synthesis of 6-Nitro-1H-indazol-4-ol derivatives have yielded compounds with acceptable results against Mycobacterium tuberculosis, the causative agent of tuberculosis. This research is vital for developing new treatments for this global health threat.

COX-2 Inhibition for Osteoarthritis

6-Nitro-1H-indazol-4-ol derivatives have been investigated for their role as inhibitors of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory process of osteoarthritis. One such derivative demonstrated the ability to reduce the production of pro-inflammatory mediators in cartilage explants, indicating potential therapeutic applications for osteoarthritis management .

Synthetic Methodologies

The indazole nucleus is not only significant for its biological activities but also for its synthetic versatility. Recent approaches to synthesizing indazole derivatives, including 6-Nitro-1H-indazol-4-ol, involve transition metal-catalyzed reactions and reductive cyclization reactions. These methodologies are crucial for the efficient and scalable production of indazole-based compounds, which can be further explored for various medicinal applications .

Safety and Hazards

6-Nitro-1H-indazol-4-ol is considered hazardous. It causes skin irritation and serious eye irritation. It may cause genetic defects and cancer. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indazole-containing compounds, including 6-Nitro-1H-indazol-4-ol, have potential for further development as anticancer agents . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

Mechanism of Action

Target of Action

The primary targets of 6-Nitro-1H-indazol-4-ol are Nitric oxide synthase, inducible (iNOS) and Nitric oxide synthase, endothelial (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission.

Mode of Action

6-Nitro-1H-indazol-4-ol interacts with its targets (iNOS and eNOS) by inhibiting their activity . This inhibition reduces the production of nitric oxide, leading to changes in the physiological processes that NO is involved in.

Biochemical Pathways

The inhibition of iNOS and eNOS by 6-Nitro-1H-indazol-4-ol affects the nitric oxide synthase pathway . This pathway is responsible for the production of nitric oxide from L-arginine. Downstream effects of this inhibition can include alterations in vasodilation, immune response, and neurotransmission, depending on the specific role of NO in these processes.

Result of Action

The molecular and cellular effects of 6-Nitro-1H-indazol-4-ol’s action primarily involve the reduction of nitric oxide production due to the inhibition of iNOS and eNOS . This can lead to changes in the physiological processes that NO is involved in, such as vasodilation, immune response, and neurotransmission.

properties

IUPAC Name

6-nitro-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-2-4(10(12)13)1-6-5(7)3-8-9-6/h1-3,11H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVZVYOJGUIMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646155
Record name 6-Nitro-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1H-indazol-4-ol

CAS RN

885518-81-0
Record name 6-Nitro-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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